molecular formula C6H13NO4 B12788894 3,4-Pyrrolidinediol, 2-((1S)-1,2-dihydroxyethyl)-, (2R,3S,4S)- CAS No. 24578-06-1

3,4-Pyrrolidinediol, 2-((1S)-1,2-dihydroxyethyl)-, (2R,3S,4S)-

Cat. No.: B12788894
CAS No.: 24578-06-1
M. Wt: 163.17 g/mol
InChI Key: RVNSAAIWCWTCTJ-UNTFVMJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dideoxy-1,4-imino-D-glucitol is a naturally occurring pyrrolidine alkaloid. It is known for its potent inhibitory effects on glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of diseases such as diabetes and viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dideoxy-1,4-imino-D-glucitol can be synthesized through various methods. One common approach involves the conversion of 2,3,5,6-tetra-O-benzyl-D-galactofuranose into its oxime, followed by treatment with methanesulphonyl chloride. This intermediate is then subjected to reductive cyclization using sodium borohydride/cobalt(II) chloride, followed by hydrogenolysis under acidic conditions to yield 1,4-dideoxy-1,4-imino-D-glucitol hydrochloride .

Industrial Production Methods: Industrial production methods for 1,4-Dideoxy-1,4-imino-D-glucitol are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and therapeutic purposes.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dideoxy-1,4-imino-D-glucitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Dideoxy-1,4-imino-D-glucitol has a wide range of scientific research applications:

Mechanism of Action

1,4-Dideoxy-1,4-imino-D-glucitol exerts its effects by inhibiting glycosidases. It mimics the transition state of glycosidase-catalyzed reactions, thereby binding to the active site of the enzyme and preventing the hydrolysis of glycosidic bonds. This inhibition can modulate various biological processes, making it a valuable tool in therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 1,4-Dideoxy-1,4-imino-D-glucitol stands out due to its specific inhibitory effects on glycosidases and its potential therapeutic applications. Its unique structure allows for selective inhibition, making it a valuable compound in both research and therapeutic contexts .

Properties

CAS No.

24578-06-1

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2R,3S,4S)-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4-,5+,6+/m0/s1

InChI Key

RVNSAAIWCWTCTJ-UNTFVMJOSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H](N1)[C@H](CO)O)O)O

Canonical SMILES

C1C(C(C(N1)C(CO)O)O)O

Origin of Product

United States

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